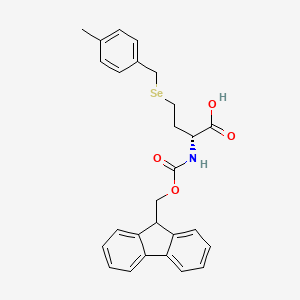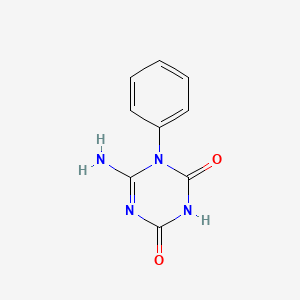
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazine ring.
Reaction Scheme:
- Cyanuric chloride + Aniline → Intermediate
- Intermediate + Base (e.g., sodium hydroxide) → this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or .
Reduction: Reagents such as or .
Substitution: Reagents such as (chlorine, bromine) or .
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor and antimicrobial agent.
Materials Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Investigated for its herbicidal properties.
Wirkmechanismus
The mechanism of action of 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or interfere with DNA synthesis in microbial or cancer cells.
Agriculture: It may disrupt photosynthesis or other vital processes in plants.
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but with two amino groups.
6-Chloro-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: Chlorine substituent instead of an amino group.
Uniqueness:
- The presence of an amino group at the 6-position and a phenyl group at the 1-position makes 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione unique in its reactivity and potential applications.
Eigenschaften
CAS-Nummer |
61464-89-9 |
|---|---|
Molekularformel |
C9H8N4O2 |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
6-amino-1-phenyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H8N4O2/c10-7-11-8(14)12-9(15)13(7)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,14,15) |
InChI-Schlüssel |
WXIJGAMZQGYRIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NC(=O)NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


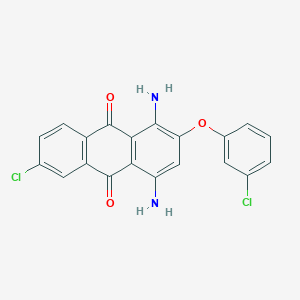
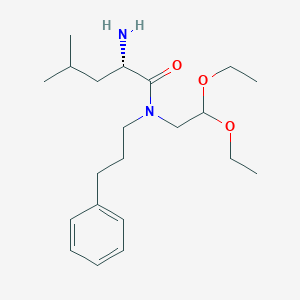
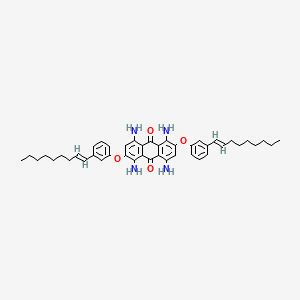
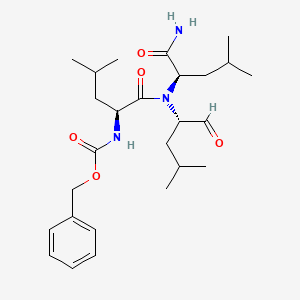
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)
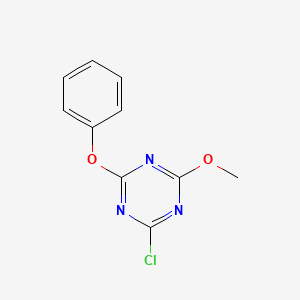
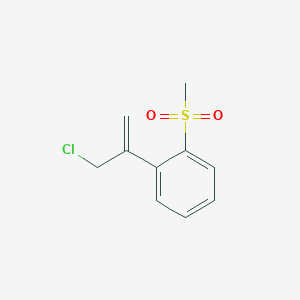
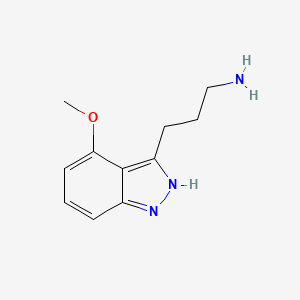
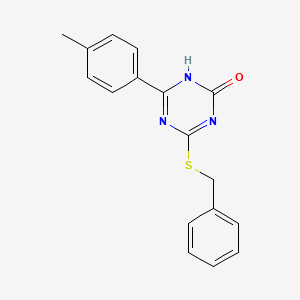
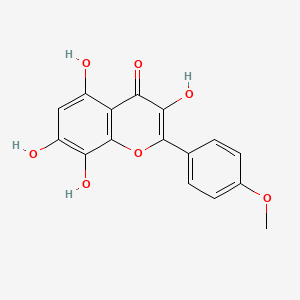
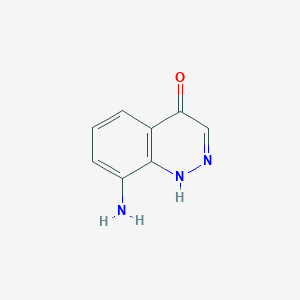
![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
